molecular formula C16H18N4OS B2458661 N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide CAS No. 1211091-32-5

N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide

货号 B2458661
CAS 编号: 1211091-32-5
分子量: 314.41
InChI 键: DEZSPJCPDSBCJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide, also known as CX5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified by researchers at the University of Cambridge and has since gained attention for its potential use in cancer treatment.

作用机制

N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide binds to the DNA template strand of the RNA polymerase I transcription complex, preventing the recruitment of the transcription factor UBF and subsequent initiation of transcription. This leads to decreased ribosome biogenesis and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on ribosome biogenesis and cell death, this compound has also been shown to induce DNA damage and activate the p53 pathway in cancer cells. These effects may contribute to its anti-cancer activity.

实验室实验的优点和局限性

One advantage of N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide is its selectivity for RNA polymerase I transcription, which minimizes off-target effects. However, its mechanism of action may also limit its efficacy in cancers with low levels of ribosome biogenesis. Additionally, its potential toxicity to normal cells and tissues must be carefully evaluated in preclinical studies.

未来方向

1. Combination therapy: N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide may be combined with other cancer treatments such as chemotherapy or immunotherapy to enhance its anti-cancer activity.
2. Biomarker identification: Biomarkers for this compound sensitivity/resistance may be identified to better select patients for treatment.
3. Drug delivery: Novel drug delivery systems may be developed to improve the pharmacokinetics and tissue distribution of this compound.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients.
In conclusion, this compound is a promising small molecule inhibitor of RNA polymerase I transcription with potential applications in cancer treatment. Further research is needed to fully understand its mechanism of action, identify biomarkers for treatment response, and evaluate its safety and efficacy in clinical trials.

合成方法

The synthesis of N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide involves the reaction of 2-methyl-1,3-benzothiazol-6-amine with 1-cyanocyclopentanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to form the final product.

科学研究应用

N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide has been shown to selectively inhibit RNA polymerase I transcription, leading to decreased ribosome biogenesis and subsequent cell death in cancer cells. This mechanism of action makes it a promising candidate for cancer treatment, particularly in cancers with high levels of ribosome biogenesis such as multiple myeloma and neuroblastoma.

属性

IUPAC Name

N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-11-19-13-5-4-12(8-14(13)22-11)18-9-15(21)20-16(10-17)6-2-3-7-16/h4-5,8,18H,2-3,6-7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZSPJCPDSBCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NCC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。